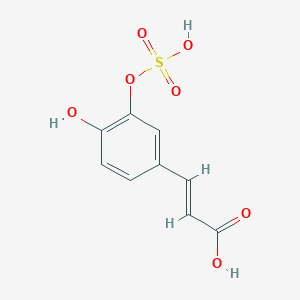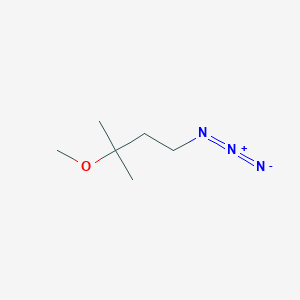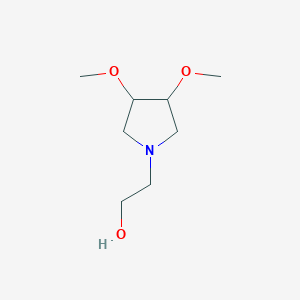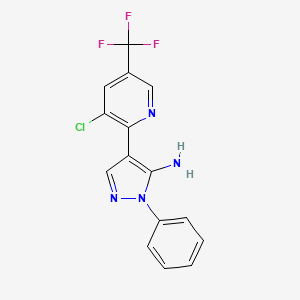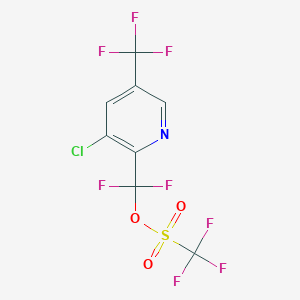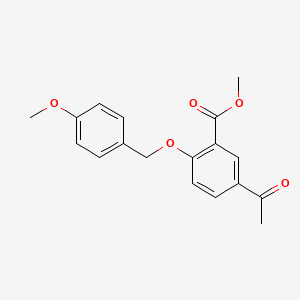
1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid
説明
1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid, also known as 1-CDA-CH, is a carboxylic acid that has been studied for its potential use in a variety of scientific research applications. It is a cyclic compound with a molecular weight of 284.85 g/mol and a melting point of 108°C. It has been used as a reagent in a variety of organic synthesis reactions, and has also been studied for its potential therapeutic effects in the body.
科学的研究の応用
Biotechnological Production and Green Chemistry
Lactic acid and its derivatives, including chemicals structurally similar to the compound of interest, play significant roles in biotechnological routes for the production of biodegradable polymers and other valuable chemicals through green chemistry processes. The conversion of lactic acid into compounds such as pyruvic acid, acrylic acid, and lactate esters highlights the potential of using derivatives for sustainable chemical production (Gao, Ma, & Xu, 2011).
Plasma Polymerization for Biomedical Applications
The plasma polymerization of acrylic acid, a process relevant to the production of thin films with specific surface chemistries, illustrates the utility of carboxylic acid derivatives in biomedical engineering. These polymer layers, rich in carboxylic acid functional groups, have shown promise in enhancing tissue regeneration and biomolecule immobilization, pointing to the potential biomedical applications of similar compounds (Bitar, Cools, De Geyter, & Morent, 2018).
Anticancer Properties
Cinnamic acid derivatives, which share functional groups with the compound of interest, have been explored for their anticancer potential. These studies reveal that modifications to the carboxylic acid functionality can significantly impact their efficacy as antitumor agents, suggesting that structural analogs could also possess valuable therapeutic properties (De, Baltas, & Bedos-Belval, 2011).
Reactive Extraction of Carboxylic Acids
The use of organic solvents and supercritical fluids in the reactive extraction of carboxylic acids from aqueous solutions has been reviewed, highlighting the efficiency of this method for the separation of carboxylic acids, including potentially those similar to the compound . This application is critical for the purification and concentration of valuable chemical products from biological and industrial processes (Djas & Henczka, 2018).
特性
IUPAC Name |
1-[[(E)-3-carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO5/c12-6(7(13)9(16)17)8(15)14-11(10(18)19)4-2-1-3-5-11/h1-5H2,(H,14,15)(H,16,17)(H,18,19)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUDWBIOORUHKZ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C(=C(C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)/C(=C(/C(=O)O)\Cl)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



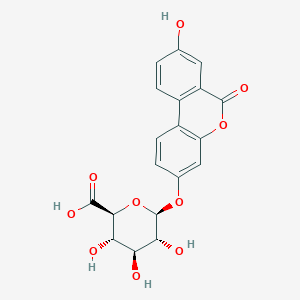
![(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol](/img/structure/B1474220.png)
![(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474221.png)
